2-methyl-N-(octan-2-yl)benzamide

Description

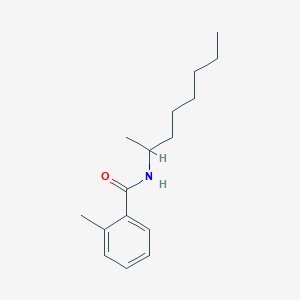

2-Methyl-N-(octan-2-yl)benzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a branched octan-2-yl amine moiety. The compound’s molecular formula is C₁₆H₂₅NO, with a molar mass of 247.38 g/mol . The branched alkyl chain at the amide nitrogen distinguishes it from linear alkyl analogs and aromatic-substituted benzamides.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

2-methyl-N-octan-2-ylbenzamide |

InChI |

InChI=1S/C16H25NO/c1-4-5-6-7-11-14(3)17-16(18)15-12-9-8-10-13(15)2/h8-10,12,14H,4-7,11H2,1-3H3,(H,17,18) |

InChI Key |

GYVHGRPQKFUYER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)NC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of 2-methyl-N-(octan-2-yl)benzamide involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. These precursors react with amine derivatives to yield the desired compound .

Reaction Conditions: The reaction conditions typically involve refluxing the reactants in suitable solvents (such as ethanol or methanol) with appropriate catalysts. Purification methods include recrystallization and column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis provides valuable insights for potential scale-up.

Chemical Reactions Analysis

2-methyl-N-(octan-2-yl)benzamide: can undergo various reactions, including:

Oxidation: Oxidative processes may lead to the formation of different functional groups.

Reduction: Reduction reactions can modify the amide or aromatic ring.

Substitution: Substituents on the benzene ring can be replaced.

Amidation: Formation of amide bonds with amines.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., bromine or chlorine).

Amidation: Amine reactants (e.g., octan-2-amine).

Major Products: The major products depend on the specific reaction conditions. For example, amidation yields This compound as the primary product.

Scientific Research Applications

Chemical Research: Investigating the reactivity and properties of benzamides.

Biological Studies: Assessing their effects on cellular processes.

Antibacterial Properties: Evaluating its potential as an antibacterial agent.

Anti-Inflammatory Effects: Studying its role in inflammation modulation.

Plastic and Rubber Industry: Benzamides find applications in these sectors.

Mechanism of Action

The exact mechanism by which 2-methyl-N-(octan-2-yl)benzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

2-Methyl-N-octylbenzamide (CAS 58278-19-6)

- Structure : Linear octyl chain (C₈H₁₇) at the amide nitrogen.

- Molecular Formula: C₁₆H₂₅NO (identical to the target compound).

- Branched chains, as in the target compound, may reduce crystallization tendencies, favoring amorphous solid states.

N-(4-Chlorophenyl)-2-methylbenzamide

- Structure : Aromatic 4-chlorophenyl substituent.

- Key Differences :

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure: Anthraquinone-based directing group.

- Applications: The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property absent in the target compound due to its non-coordinating alkyl chain . Electronic effects from the anthraquinone moiety enhance stabilization of transition metal intermediates.

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

- Structure : Thiourea group with pyridine substitution.

- Applications :

2-Methyl-N-(2-piperidin-1-ylphenyl)benzamide (CID2340325)

- Structure : Piperidine-substituted phenyl group.

- Biological Relevance :

- Comparison :

- The target compound’s alkyl chain lacks the steric and electronic features required for EP2 modulation, limiting its utility in this context.

2-Methyl-N-(1H-tetrazol-5-yl)benzamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.